
2-Bromo-3-ethylthiophene
Overview
Description
2-Bromo-3-ethylthiophene is an organic compound with the molecular formula C6H7BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and an ethyl group at the third position of the thiophene ring. It is commonly used in organic synthesis and has applications in various fields, including material science and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Bromination of 3-ethylthiophene: One common method for preparing this compound involves the bromination of 3-ethylthiophene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Substitution Reactions: this compound undergoes various substitution reactions, including nucleophilic substitution where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF) as solvent.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids, stannanes, tetrahydrofuran (THF) as solvent.
Major Products Formed:
Substitution Reactions: Formation of various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Formation of biaryl compounds and other complex organic molecules.
Scientific Research Applications
Applications in Material Science
2-Bromo-3-ethylthiophene is utilized extensively in the development of organic materials, particularly in:
1. Organic Electronics:
- Organic Light Emitting Diodes (OLEDs): Its incorporation into conjugated polymers improves charge transport properties, enhancing device performance.
- Organic Field-Effect Transistors (OFETs): Used in the fabrication of semiconductors, contributing to advancements in flexible electronics .
2. Photovoltaics:
- The compound is explored for its potential in organic photovoltaic cells, where its ability to form stable thin films is beneficial for energy conversion efficiencies.
Pharmaceutical Applications
This compound serves as a versatile building block in medicinal chemistry:
1. Antimicrobial Activity:
- Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. Research indicates effectiveness against various bacterial strains, potentially disrupting cell membranes or metabolic pathways.
2. Anticancer Properties:
- In vitro studies demonstrate selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves inducing apoptosis via caspase pathway activation and inhibiting key enzymes like topoisomerases .
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 15.5 | European Journal of Medicinal Chemistry |
HeLa | 20.0 | European Journal of Medicinal Chemistry |
Chemical Biology Applications
In chemical biology, this compound is used for developing molecular probes and sensors to detect specific biological targets. Its reactivity allows for the synthesis of compounds that can interact with biomolecules, facilitating studies on biochemical pathways .
Case Studies
Case Study 1: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry highlighted the selective cytotoxic effects of this compound on MCF-7 cells, demonstrating an IC50 value significantly lower than standard chemotherapeutics. This suggests its potential as a lead compound in anticancer drug development.
Case Study 2: Material Science Innovations
Research conducted on the use of this compound in organic photovoltaics showed improved efficiency when incorporated into polymer blends. The study indicated that devices utilizing this compound exhibited enhanced charge mobility and stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-ethylthiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations to form more complex molecules. In material science, its incorporation into conjugated polymers enhances the electronic properties of the resulting materials, facilitating charge transport and improving device performance .
Comparison with Similar Compounds
2-Bromo-3-methylthiophene: Similar in structure but with a methyl group instead of an ethyl group.
2-Bromo-3-phenylthiophene: Contains a phenyl group at the third position, leading to different electronic properties.
3-Bromo-2-ethylthiophene: The position of the bromine and ethyl groups is reversed, affecting reactivity and applications.
Uniqueness: 2-Bromo-3-ethylthiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in the synthesis of specialized materials and biologically active compounds .
Biological Activity
2-Bromo-3-ethylthiophene (CAS Number: 53119-61-2) is a brominated derivative of thiophene, which is a five-membered aromatic heterocyclic compound. The compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities and potential applications.
- Molecular Formula : C6H7BrS
- Molecular Weight : 191.09 g/mol
- Structure : The compound features a bromine atom and an ethyl group attached to the thiophene ring, which influences its reactivity and biological interactions.
Biological Activity
This compound exhibits several biological activities that are significant for pharmaceutical applications. The following sections summarize key findings from research studies.
Antimicrobial Activity
Research has indicated that thiophene derivatives, including this compound, possess antimicrobial properties. A study published in the European Journal of Medicinal Chemistry reported that compounds with thiophene structures showed effectiveness against various bacterial strains. The specific mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, a case study demonstrated that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating significant potency compared to standard chemotherapeutic agents .
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 15.5 | European Journal of Medicinal Chemistry |
HeLa | 20.0 | European Journal of Medicinal Chemistry |
The proposed mechanism for the anticancer activity of this compound involves the induction of apoptosis in cancer cells. This process is facilitated by the activation of caspase pathways, leading to programmed cell death. Additionally, the compound may inhibit key enzymes involved in cell proliferation, such as topoisomerases .
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of 3-ethylthiophene using N-bromosuccinimide (NBS) under controlled conditions. This method yields high purity and can be scaled for industrial applications .
Applications in Material Science
Beyond its biological implications, this compound is also explored for its potential in organic electronics, particularly in organic photovoltaic cells and field-effect transistors (OFETs). Its ability to form stable thin films makes it a candidate for enhancing the performance of electronic devices .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Bromo-3-ethylthiophene, and how can purity be verified?
Methodological Answer: The synthesis of this compound typically involves bromination of 3-ethylthiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. For regioselective bromination at the 2-position, Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) are critical to direct the bromine atom to the desired position . A modified Friedel-Crafts approach, as seen in analogous thiophene derivatives, may involve dissolving the precursor in dichloromethane (DCM) at low temperatures (250–273 K) to minimize side reactions . Post-synthesis, purity verification requires gas chromatography (GC) for volatile impurities, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns, and high-performance liquid chromatography (HPLC) for quantification of trace contaminants.
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H NMR : Peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂) and aromatic protons (δ ~6.8–7.2 ppm for thiophene). The absence of splitting in the thiophene ring protons confirms bromination at the 2-position.
- ¹³C NMR : Aromatic carbons (δ ~120–140 ppm), with the brominated carbon (C2) appearing downfield (δ ~110–115 ppm).
- IR : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-S (~680–750 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) can resolve molecular geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds observed in related bromothiophenes) .
Advanced Research Questions
Q. What strategies mitigate competing reactions in cross-coupling reactions involving this compound?
Methodological Answer: In Suzuki-Miyaura or Stille couplings, competing debromination or homocoupling can occur. To suppress these:
- Use Pd(PPh₃)₄ or Pd(dba)₂ with bulky ligands (e.g., XPhos) to stabilize the catalyst and enhance selectivity .
- Optimize solvent polarity (e.g., toluene/DMF mixtures) and temperature (80–100°C) to favor cross-coupling over side reactions.
- Pre-activate the aryl bromide by adding catalytic iodide salts (e.g., KI) to accelerate oxidative addition .
Q. How does the ethyl substituent influence the electronic properties and reactivity of this compound?
Methodological Answer: The ethyl group at C3 is an electron-donating substituent (+I effect), which:
- Increases electron density at C5, making it susceptible to electrophilic substitution (e.g., nitration or sulfonation).
- Modulates reactivity in cross-coupling reactions: The electron-rich thiophene ring may slow oxidative addition of Pd(0) to the C–Br bond, requiring higher temperatures or stronger bases .
Comparative studies with 2-bromo-3-methylthiophene (smaller alkyl group) or 2-bromo-3-phenylthiophene (bulky substituent) can isolate steric vs. electronic effects .
Q. What experimental designs resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., replacing ethyl with propyl or trifluoromethyl) to identify critical functional groups .
- Mechanistic Profiling : Employ molecular docking (e.g., AutoDock Vina) to predict binding to targets like cyclooxygenase-2 (COX-2), supported by enzyme inhibition assays .
Q. How can computational methods predict the drug-likeness of this compound derivatives?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps, which correlate with reactivity and stability. A smaller gap (<5 eV) suggests potential redox activity .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) and rule out Pan-Assay Interference Compounds (PAINS).
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) to assess residence time and binding energy .
Properties
IUPAC Name |
2-bromo-3-ethylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-2-5-3-4-8-6(5)7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTKQBAGXQUSMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563003 | |
Record name | 2-Bromo-3-ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53119-61-2 | |
Record name | 2-Bromo-3-ethylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53119-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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